N-(2,4-dichlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide
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Overview
Description
N-(2,4-dichlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a dichlorobenzyl group and a methoxyindole moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group on the indole ring using methyl iodide and a base such as potassium carbonate.
Attachment of the Acetamide Group: The acetamide group can be introduced by reacting the indole derivative with chloroacetyl chloride in the presence of a base like triethylamine.
Formation of the Dichlorobenzyl Group: The final step involves the reaction of the intermediate with 2,4-dichlorobenzyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The dichlorobenzyl group may undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives of the indole ring.
Reduction: Amino derivatives of the acetamide moiety.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-dichlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide may have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorobenzyl)-2-(1H-indol-1-yl)acetamide: Lacks the methoxy group, which may affect its biological activity.
N-(2,4-dichlorobenzyl)-2-(5-hydroxy-1H-indol-1-yl)acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.
N-(2,4-dichlorobenzyl)-2-(5-methyl-1H-indol-1-yl)acetamide: Features a methyl group instead of a methoxy group, which may influence its chemical properties.
Uniqueness
N-(2,4-dichlorobenzyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is unique due to the presence of both the dichlorobenzyl and methoxyindole moieties. These functional groups may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H16Cl2N2O2 |
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Molecular Weight |
363.2 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-24-15-4-5-17-12(8-15)6-7-22(17)11-18(23)21-10-13-2-3-14(19)9-16(13)20/h2-9H,10-11H2,1H3,(H,21,23) |
InChI Key |
KPAHANLVQITXBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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